molecular formula C16H26N2O4S2 B2746501 N-methyl-N-(2,4,6-trimethyl-3-(piperidin-1-ylsulfonyl)phenyl)methanesulfonamide CAS No. 923139-27-9

N-methyl-N-(2,4,6-trimethyl-3-(piperidin-1-ylsulfonyl)phenyl)methanesulfonamide

Cat. No.: B2746501
CAS No.: 923139-27-9
M. Wt: 374.51
InChI Key: DUAPALYYUOCKSI-UHFFFAOYSA-N
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Description

N-methyl-N-(2,4,6-trimethyl-3-(piperidin-1-ylsulfonyl)phenyl)methanesulfonamide is a complex organic compound characterized by its unique structural features. This compound contains a sulfonamide group, a piperidine ring, and multiple methyl groups, making it a subject of interest in various fields of chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(2,4,6-trimethyl-3-(piperidin-1-ylsulfonyl)phenyl)methanesulfonamide typically involves multiple steps:

    Formation of the Piperidine Sulfonyl Intermediate: The initial step involves the sulfonylation of piperidine with a suitable sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions (e.g., using a base like triethylamine).

    Aromatic Substitution: The intermediate is then subjected to an aromatic substitution reaction with 2,4,6-trimethylphenylamine. This step often requires a catalyst and elevated temperatures to facilitate the reaction.

    Methylation: The final step involves the methylation of the nitrogen atom using a methylating agent like methyl iodide under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to a more efficient synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be employed under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors. The sulfonamide group is known to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, compounds containing sulfonamide groups are explored for their antibacterial and anti-inflammatory properties. Research is ongoing to evaluate the efficacy of this compound and its derivatives in treating various diseases.

Industry

Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of N-methyl-N-(2,4,6-trimethyl-3-(piperidin-1-ylsulfonyl)phenyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, inhibiting their activity. The piperidine ring enhances the compound’s binding affinity, while the methyl groups contribute to its hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-(2,4,6-trimethylphenyl)methanesulfonamide
  • N-(2,4,6-trimethylphenyl)piperidine-1-sulfonamide
  • N-methyl-N-(3-(piperidin-1-ylsulfonyl)phenyl)methanesulfonamide

Uniqueness

Compared to similar compounds, N-methyl-N-(2,4,6-trimethyl-3-(piperidin-1-ylsulfonyl)phenyl)methanesulfonamide exhibits enhanced stability and reactivity due to the presence of both the piperidine ring and multiple methyl groups. These structural features contribute to its unique chemical properties and broaden its range of applications in scientific research and industry.

Properties

IUPAC Name

N-methyl-N-(2,4,6-trimethyl-3-piperidin-1-ylsulfonylphenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O4S2/c1-12-11-13(2)16(14(3)15(12)17(4)23(5,19)20)24(21,22)18-9-7-6-8-10-18/h11H,6-10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUAPALYYUOCKSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1N(C)S(=O)(=O)C)C)S(=O)(=O)N2CCCCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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